molecular formula C17H30BN5O5 B1415257 1H-Pyrazole, 1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- CAS No. 1801711-99-8

1H-Pyrazole, 1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

Cat. No. B1415257
CAS RN: 1801711-99-8
M. Wt: 395.3 g/mol
InChI Key: RWOSUEZKDKVBOA-UHFFFAOYSA-N
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Description

The compound is a derivative of 1H-Pyrazole . It has a complex structure with an azidoethoxy chain and a tetramethyl-1,3,2-dioxaborolan-2-yl group attached to the pyrazole ring .


Molecular Structure Analysis

The molecular formula of the compound is C17H30BN5O5 and it has a molecular weight of 395.27 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: The compound has been synthesized and characterized using techniques such as FT-IR, 1H NMR, 13C NMR, MS spectroscopies, and X-ray diffraction. These methods confirm the structure and purity of the compound (Liao et al., 2022).
  • Molecular Structure Studies: Density Functional Theory (DFT) calculations have been employed to analyze the molecular structure of the compound, with results aligning closely with X-ray diffraction findings (Yang et al., 2021).

Applications in Various Fields

  • Biological Activity: Studies have synthesized derivatives of this compound and evaluated their antibacterial properties. For example, certain derivatives have shown promising antibacterial activity against common pathogenic bacteria (Asif et al., 2021).
  • Electrochemical Applications: The compound has been used in the synthesis of materials with potential applications in electrochemiluminescence. This involves creating transition metal complexes that demonstrate intense electrochemiluminescence, useful in various analytical applications (Feng et al., 2016).
  • Solar Cell Technology: Derivatives of this compound have been incorporated into polymer blend electrolytes for dye-sensitized solar cells, showing an enhanced conversion efficiency. This application leverages the compound's ability to facilitate greater cross-linking and improve ionic transportation (Ganesan et al., 2018).

properties

IUPAC Name

1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BN5O5/c1-16(2)17(3,4)28-18(27-16)15-13-21-23(14-15)6-8-25-10-12-26-11-9-24-7-5-20-22-19/h13-14H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOSUEZKDKVBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrazole, 1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 2
Reactant of Route 2
1H-Pyrazole, 1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 3
Reactant of Route 3
1H-Pyrazole, 1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 4
Reactant of Route 4
1H-Pyrazole, 1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 5
Reactant of Route 5
1H-Pyrazole, 1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Reactant of Route 6
Reactant of Route 6
1H-Pyrazole, 1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

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